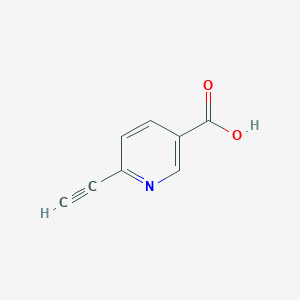

6-Ethynylpyridine-3-carboxylic acid

Descripción general

Descripción

6-Ethynylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-Promoted Syntheses

A study by Su et al. (2009) explored microwave-promoted syntheses of pyridine carboxamides and tert-carboximides from novel pyridine carboxylic acid derivatives. This research highlighted the utility of pyridine derivatives in creating new compounds via microwave-assisted reactions, demonstrating their potential in efficient and rapid chemical syntheses (Su et al., 2009).

Catalysis and Annulation Reactions

In the field of catalysis, Zhu et al. (2003) reported on a phosphine-catalyzed [4 + 2] annulation process using N-tosylimines and ethyl 2-methyl-2,3-butadienoate. This work demonstrates the use of pyridine derivatives in catalytic reactions to synthesize highly functionalized tetrahydropyridines, indicating their role in facilitating regioselective and diastereoselective chemical transformations (Zhu et al., 2003).

Synthesis of Heterocyclic Compounds

Ghaedi et al. (2015) explored the synthesis of novel heterocyclic compounds through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, including pyridine carboxylic acid derivatives. This research underscores the relevance of pyridine derivatives in the synthesis of complex heterocyclic structures, contributing to the diversity of organic compounds accessible for various applications (Ghaedi et al., 2015).

Coordination Chemistry and Material Science

Liu et al. (2009) detailed the construction of lanthanide-organic frameworks using pyridine carboxylate derivatives. These frameworks exhibit unique structural and photophysical properties, suggesting their potential use in material science for applications such as catalysis, sensing, and light-emitting devices (Liu et al., 2009).

Kinetic Resolution and Chiral Synthesis

Shiina et al. (2012) demonstrated the use of pyridine-3-carboxylic anhydride for the kinetic resolution of racemic secondary benzylic alcohols. This study highlights the application of pyridine derivatives in chiral synthesis, enabling the production of optically active esters with high enantiomeric excesses (Shiina et al., 2012).

Safety and Hazards

6-EPY is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

A related compound, tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (thpp), has been shown to selectively interact with echa6 . EchA6 is an essential fatty acid shuttle in mycobacteria

Mode of Action

It belongs to the class of organic compounds known as pyridinecarboxylic acids. These compounds are characterized by a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, substituted with a carboxylic acid group. The interaction of these compounds with their targets often involves the functionalization of the pyridine ring at various positions.

Biochemical Pathways

Compounds that interact with fatty acid shuttles like echa6 could potentially affect the synthesis of long-chain fatty acids and mycolic acids .

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Compounds that interact with fatty acid shuttles like echa6 could potentially disrupt the synthesis of long-chain fatty acids and mycolic acids , leading to bactericidal effects in mycobacteria .

Análisis Bioquímico

Biochemical Properties

6-Ethynylpyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the synthesis and degradation of pyridine derivatives. The compound can act as an inhibitor or activator of these enzymes, depending on the specific biochemical context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This interaction can lead to changes in the metabolic pathways involving pyridine derivatives.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This modulation can lead to changes in gene expression, either upregulating or downregulating the expression of certain genes. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through its ethynyl and carboxylic acid groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the ethynyl group may form covalent bonds with the active site of an enzyme, leading to irreversible inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism. These findings highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to pyridine metabolism. The compound interacts with enzymes and cofactors that facilitate the synthesis and degradation of pyridine derivatives. These interactions can influence metabolic flux and the levels of various metabolites within the cell. For example, this compound may inhibit an enzyme involved in the breakdown of pyridine compounds, leading to an accumulation of these metabolites and subsequent changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. The precise subcellular localization of the compound can determine its specific biochemical and cellular effects .

Propiedades

IUPAC Name |

6-ethynylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h1,3-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILQLEDPZCOECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590919 | |

| Record name | 6-Ethynylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450368-21-5 | |

| Record name | 6-Ethynyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethynylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)